molecular formula C22H18N6O3 B2430363 N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1396855-04-1

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2430363
CAS RN: 1396855-04-1
M. Wt: 414.425
InChI Key: XIAHQVJMELLQCT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18N6O3 and its molecular weight is 414.425. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, constructed from pyrazole-acetamide ligands, exhibit significant antioxidant activity. This is attributed to the effect of hydrogen bonding on the self-assembly process, which is crucial in forming supramolecular architectures. The antioxidant activities of these complexes were assessed in vitro using various assays, showing that both the ligands and their complexes present notable antioxidant properties (Chkirate et al., 2019).

Heterocyclic Compounds and Biological Properties

The synthesis of heterocyclic compounds, such as 1,2,4-triazoles and oxadiazoles, has attracted attention due to their wide range of interesting biological properties. A study focused on developing a synthesis method for novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides demonstrated the biological assessment of these compounds. The research aimed at exploring the diverse biological activities, including potential therapeutic applications, of these heterocyclic compounds (Karpina et al., 2019).

Synthesis and Antimicrobial Activity

Another area of application for similar compounds is in the development of new heterocycles incorporating antipyrine moieties. These compounds have been synthesized and evaluated for their antimicrobial properties. By utilizing key intermediates such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, a range of compounds was developed with potential for treating microbial infections (Bondock et al., 2008).

Facile Synthesis of Isoniazid Derivatives

The facile and efficient synthesis of isoniazid derivatives, where cyclization of isoniazid hydrazones into 2,5-bishetaryloxadiazolines was achieved through ultrasound-aided approaches, represents another scientific application. This research demonstrates the potential for creating compounds with improved yields and structural diversity, which could have implications for the development of pharmaceuticals (Chaudhry et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c29-19(25-16-7-6-14-3-1-4-15(14)11-16)13-28-10-2-5-17(22(28)30)21-26-20(27-31-21)18-12-23-8-9-24-18/h2,5-12H,1,3-4,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAHQVJMELLQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxo-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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